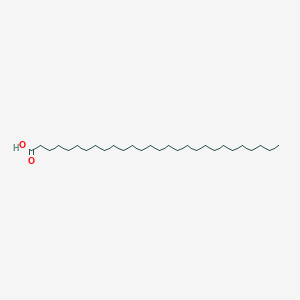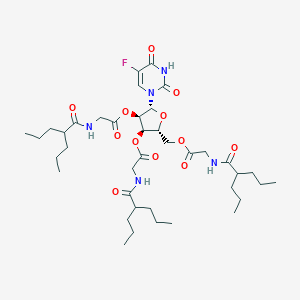
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine, commonly known as FUTP, is a modified nucleoside that has gained significant attention in scientific research due to its unique properties. FUTP is synthesized by the modification of uridine, a nucleoside found in RNA. The modification of uridine in FUTP enhances its biochemical and physiological effects, making it a valuable tool in scientific research.
Wirkmechanismus
FUTP is incorporated into RNA during transcription by RNA polymerase. The presence of FUTP in RNA alters its structure and stability, which can affect its function. FUTP has also been shown to affect the processing and localization of RNA.
Biochemical and Physiological Effects:
FUTP has been shown to have several biochemical and physiological effects. It has been shown to affect the stability, structure, and function of RNA. FUTP has also been shown to affect the processing and localization of RNA. Additionally, FUTP has been shown to have antiviral and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
FUTP has several advantages for lab experiments. It is a valuable tool for studying RNA synthesis, processing, and localization. FUTP can be detected using various techniques such as fluorescence microscopy and mass spectrometry. However, FUTP also has some limitations. Its incorporation into RNA can affect its function, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of FUTP in scientific research. One area of research is the development of new techniques for detecting FUTP in RNA. Another area of research is the study of the effects of FUTP on RNA structure and function. Additionally, FUTP could be used as a tool for the development of new RNA-based therapies for diseases such as cancer and viral infections.
Synthesemethoden
The synthesis of FUTP involves the modification of uridine by adding three glycyl groups and a fluorine atom. The modification of uridine is achieved by using a series of chemical reactions that involve protecting and deprotecting different functional groups in the molecule. The resulting FUTP molecule is a white crystalline powder with a molecular weight of 765.8 g/mol.
Wissenschaftliche Forschungsanwendungen
FUTP has been widely used in scientific research as a tool to study RNA synthesis and processing. FUTP is incorporated into RNA during transcription, and its presence can be detected using various techniques such as fluorescence microscopy and mass spectrometry. FUTP has also been used to study RNA editing, splicing, and localization.
Eigenschaften
CAS-Nummer |
134423-92-0 |
|---|---|
Produktname |
2',3',5'-Tris-O-(N-(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine |
Molekularformel |
C39H62FN5O12 |
Molekulargewicht |
811.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-bis[[2-(2-propylpentanoylamino)acetyl]oxy]oxolan-2-yl]methyl 2-(2-propylpentanoylamino)acetate |
InChI |
InChI=1S/C39H62FN5O12/c1-7-13-24(14-8-2)34(49)41-19-29(46)54-23-28-32(56-30(47)20-42-35(50)25(15-9-3)16-10-4)33(38(55-28)45-22-27(40)37(52)44-39(45)53)57-31(48)21-43-36(51)26(17-11-5)18-12-6/h22,24-26,28,32-33,38H,7-21,23H2,1-6H3,(H,41,49)(H,42,50)(H,43,51)(H,44,52,53)/t28-,32-,33-,38-/m1/s1 |
InChI-Schlüssel |
BRWICCRLZVPGRD-DKMDIHIKSA-N |
Isomerische SMILES |
CCCC(CCC)C(=O)NCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Kanonische SMILES |
CCCC(CCC)C(=O)NCC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)OC(=O)CNC(=O)C(CCC)CCC)OC(=O)CNC(=O)C(CCC)CCC |
Andere CAS-Nummern |
134423-92-0 |
Synonyme |
2',3',5'-tris-O-(N -(2-n-propyl-n-pentanoyl)glycyl)-5-fluorouridine UK 21 UK-21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



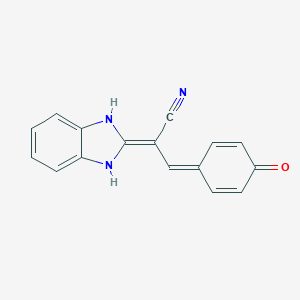
![Imidazo[1,2-A]pyridine-7-carbaldehyde](/img/structure/B148214.png)
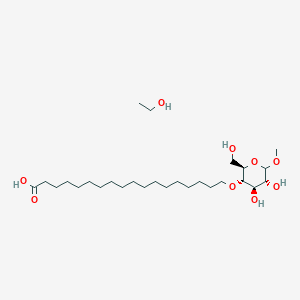
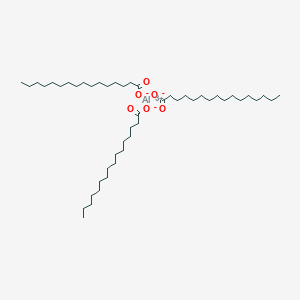

![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
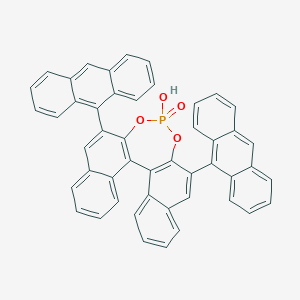
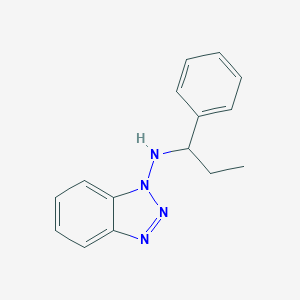
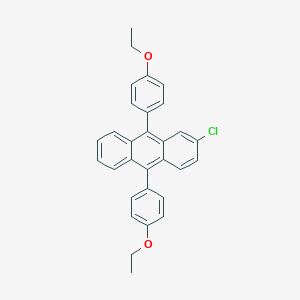


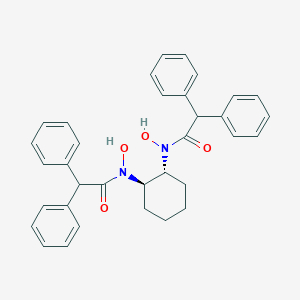
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
